molecular formula C32H26FNO6 B11148856 1-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-4-phenyl-4-piperidinecarboxylic acid

1-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-4-phenyl-4-piperidinecarboxylic acid

Cat. No.: B11148856
M. Wt: 539.5 g/mol
InChI Key: IXEPSDLIIXLIKT-UHFFFAOYSA-N
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Description

This compound, also known by its IUPAC name 3-[(3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid] , belongs to the class of furochromene derivatives. Let’s break down its structure:

  • The core structure consists of a furochromene ring system, which includes a fused chromene (benzopyran) and furan ring.
  • The compound bears an acetyl group and a piperidinecarboxylic acid moiety.

Preparation Methods

Synthetic Routes

While specific synthetic routes for this compound are not widely documented, we can infer potential methods based on related compounds. Here are some plausible routes:

  • Furochromene Formation

    • Start with a suitable precursor containing the furochromene scaffold.
    • Introduce the fluorophenyl group at the appropriate position.
    • Acylate the compound to obtain the final product.
  • Piperidinecarboxylic Acid Attachment

    • Synthesize the piperidinecarboxylic acid fragment.
    • Couple it with the furochromene intermediate.

Industrial Production

Unfortunately, industrial-scale production methods remain undisclosed. Research efforts may shed light on efficient large-scale synthesis.

Chemical Reactions Analysis

Reactions

Common Reagents and Major Products

    Fluorination: Use reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Acylation: Acetic anhydride or acetyl chloride.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Scientific Research Applications

This compound’s versatility extends across various fields:

    Chemistry: As a synthetic intermediate or probe molecule.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential drug development due to its structural features.

    Industry: Applications in materials science or catalysis.

Mechanism of Action

The precise mechanism remains elusive, but potential targets include enzymes, receptors, or cellular pathways. Further research is needed to unravel its effects.

Comparison with Similar Compounds

While direct analogs are scarce, we can compare it to related furochromenes or piperidine derivatives. Notable compounds include , , and .

Properties

Molecular Formula

C32H26FNO6

Molecular Weight

539.5 g/mol

IUPAC Name

1-[2-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]-4-phenylpiperidine-4-carboxylic acid

InChI

InChI=1S/C32H26FNO6/c1-19-23-15-25-26(20-7-9-22(33)10-8-20)18-39-27(25)17-28(23)40-30(36)24(19)16-29(35)34-13-11-32(12-14-34,31(37)38)21-5-3-2-4-6-21/h2-10,15,17-18H,11-14,16H2,1H3,(H,37,38)

InChI Key

IXEPSDLIIXLIKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)N5CCC(CC5)(C6=CC=CC=C6)C(=O)O

Origin of Product

United States

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